A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-5-methylpicolinaldehyde
A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-5-methylpicolinaldehyde
This guide provides an in-depth technical overview of the methodologies and expected spectroscopic data for the comprehensive characterization of 4-Methoxy-5-methylpicolinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the rationale behind experimental choices and the principles of data interpretation to ensure scientific rigor and trustworthiness.
Introduction
4-Methoxy-5-methylpicolinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring a pyridine ring with aldehyde, methoxy, and methyl functional groups, gives rise to a unique spectroscopic fingerprint. Accurate characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its identity, purity, and stability. This guide outlines the core principles and detailed protocols for acquiring and interpreting these key analytical data.
Molecular Structure and Expected Spectroscopic Features
A foundational understanding of the molecule's structure is paramount for predicting and interpreting its spectroscopic data. The structure of 4-Methoxy-5-methylpicolinaldehyde is presented below.
Diagram: Molecular Structure of 4-Methoxy-5-methylpicolinaldehyde
Caption: Structure of 4-Methoxy-5-methylpicolinaldehyde
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methoxy-5-methylpicolinaldehyde, both ¹H and ¹³C NMR will provide critical information for structure confirmation.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing aldehyde and pyridine nitrogen, and the methyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Similar aldehyde protons on pyridine rings are found in this region. |
| Pyridine-H (at C6) | 8.4 - 8.6 | Singlet (s) | 1H | This proton is ortho to the nitrogen and is deshielded. It is expected to be a singlet as there are no adjacent protons. |
| Pyridine-H (at C3) | 7.1 - 7.3 | Singlet (s) | 1H | This proton is meta to the nitrogen and is less deshielded than the C6 proton. It is also expected to be a singlet. |
| Methoxy-H | 3.9 - 4.1 | Singlet (s) | 3H | The protons of the methoxy group are shielded relative to the aromatic protons and will appear as a sharp singlet. |
| Methyl-H | 2.2 - 2.4 | Singlet (s) | 3H | The protons of the methyl group on the pyridine ring will appear as a singlet in a region typical for aromatic methyl groups. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| Aldehyde C=O | 190 - 193 | The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield shift. |
| Pyridine C4 (C-OMe) | 160 - 165 | This carbon is attached to the electron-donating methoxy group, causing a downfield shift. |
| Pyridine C2 (C-CHO) | 150 - 155 | The carbon attached to the aldehyde group is deshielded by the nitrogen and the carbonyl. |
| Pyridine C6 | 148 - 152 | The carbon atom ortho to the nitrogen is deshielded. |
| Pyridine C5 (C-Me) | 130 - 135 | The carbon bearing the methyl group. |
| Pyridine C3 | 110 - 115 | This carbon is shielded relative to the other pyridine carbons. |
| Methoxy C | 55 - 58 | The carbon of the methoxy group appears in a typical upfield region. |
| Methyl C | 15 - 20 | The carbon of the methyl group is the most shielded carbon in the molecule. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of 4-Methoxy-5-methylpicolinaldehyde.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:
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Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
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Tune and shim the instrument to ensure a homogeneous magnetic field.
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¹H NMR Acquisition:
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Acquire a standard one-pulse ¹H NMR spectrum.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
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Diagram: NMR Workflow
Caption: Workflow for NMR data acquisition and analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| 3050 - 3150 | C-H stretch | Medium | Aromatic C-H |
| 2900 - 3000 | C-H stretch | Medium | Aliphatic C-H (methoxy and methyl) |
| 2820 - 2850 & 2720 - 2750 | C-H stretch | Weak | Aldehyde C-H (Fermi doublet) |
| 1690 - 1715 | C=O stretch | Strong | Aldehyde carbonyl |
| 1580 - 1620 | C=C & C=N stretch | Medium-Strong | Pyridine ring |
| 1250 - 1300 | C-O stretch | Strong | Aryl-ether (methoxy) |
| 1000 - 1100 | C-O stretch | Strong | Ether |
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups in 4-Methoxy-5-methylpicolinaldehyde.
Methodology (Attenuated Total Reflectance - ATR):
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Sample Preparation:
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Place a small amount of the solid or liquid sample directly on the ATR crystal.
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Instrument Setup:
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Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Collect a background spectrum of the clean, empty ATR crystal.
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Data Acquisition:
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Collect the sample spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The data is typically collected over a range of 4000-400 cm⁻¹.
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Data Processing:
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The background spectrum is automatically subtracted from the sample spectrum.
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Identify and label the major absorption bands.
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Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Predicted Mass Spectrum
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Molecular Ion (M⁺): The expected molecular weight of 4-Methoxy-5-methylpicolinaldehyde (C₈H₉NO₂) is 151.06 g/mol .[1][2] A prominent peak at m/z = 151 should be observed in the mass spectrum, corresponding to the molecular ion.
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High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS should yield a value very close to the calculated exact mass of 151.0633 for [M+H]⁺.
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Fragmentation Pattern: Common fragmentation pathways may include the loss of the aldehyde proton (M-1), the formyl group (M-29), or the methoxy group (M-31).
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and confirm the elemental composition.
Methodology (Electrospray Ionization - ESI):
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Sample Preparation:
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Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrument Setup:
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Use a mass spectrometer equipped with an ESI source.
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The instrument can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. A TOF or Orbitrap is preferred for high-resolution measurements.
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Data Acquisition:
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Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
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Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
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Data Analysis:
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Identify the peak corresponding to the molecular ion.
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If using HRMS, compare the measured exact mass to the calculated exact mass to confirm the elemental formula.
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Conclusion
The comprehensive spectroscopic analysis of 4-Methoxy-5-methylpicolinaldehyde, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The predicted data and detailed protocols within this guide offer a robust framework for researchers to confidently characterize this and structurally related molecules. Adherence to these methodologies ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity in chemical research and development.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (n.d.). Table of Contents.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000). Retrieved from [Link]
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The Journal of Organic Chemistry. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. Retrieved from [Link]
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PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]
- NIST. (n.d.). Benzaldehyde, 4-methoxy-.
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University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
- NIST. (n.d.). 4-Methoxycinnamaldehyde.
